6-Iodo-pyridine-2-carboxylic acid hydrazide
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Overview
Description
6-Iodo-pyridine-2-carboxylic acid hydrazide is a chemical compound with the molecular formula C6H6IN3O and a molecular weight of 263.04 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains an iodine atom at the 6th position and a hydrazide group at the 2nd position of the pyridine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-pyridine-2-carboxylic acid hydrazide typically involves the iodination of pyridine-2-carboxylic acid followed by the conversion of the resulting 6-iodo-pyridine-2-carboxylic acid to its hydrazide derivative. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The subsequent conversion to the hydrazide involves the reaction of the iodinated acid with hydrazine hydrate under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors for the iodination and hydrazide formation steps, ensuring proper handling and disposal of reagents and by-products to maintain safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-pyridine-2-carboxylic acid hydrazide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Condensation: Aldehydes or ketones in the presence of an acid catalyst can react with the hydrazide group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Hydrazones: Formed from the reaction with aldehydes or ketones.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing conditions used.
Scientific Research Applications
6-Iodo-pyridine-2-carboxylic acid hydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Iodo-pyridine-2-carboxylic acid hydrazide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydrazide group can form stable complexes with metal ions, which may also contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-pyridine-2-carboxylic acid hydrazide
- 2-Pyridinecarbohydrazide
- Nicotinic hydrazide
- 4-Methoxy-pyridine-2-carboxylic acid hydrazide
Uniqueness
6-Iodo-pyridine-2-carboxylic acid hydrazide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to other pyridine-2-carboxylic acid hydrazides. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and improve its efficacy in various applications .
Properties
IUPAC Name |
6-iodopyridine-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3O/c7-5-3-1-2-4(9-5)6(11)10-8/h1-3H,8H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUAHTXSISUBKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)I)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640060 |
Source
|
Record name | 6-Iodopyridine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851102-43-7 |
Source
|
Record name | 6-Iodopyridine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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